molecular formula C13H15NO2 B13205497 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one

8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13205497
M. Wt: 217.26 g/mol
InChI Key: XBJDXXMUGJHRQV-UHFFFAOYSA-N
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Description

8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is a chemically unique spirocyclic compound of high interest in medicinal chemistry and drug discovery research. The molecular structure, featuring a spiro[3.4]octane core fused with a 2-hydroxyphenyl group, makes it a valuable scaffold for exploring novel biological pathways. Spirocyclic compounds of this class are frequently investigated as key intermediates or potential inhibitors for various enzymes and protein targets, for instance, in the development of targeted cancer therapies, although the specific mechanism of action for this compound requires further characterization by researchers. The presence of the 2-hydroxyphenyl substituent suggests potential for hydrogen bonding and metal chelation, which can be critical for target engagement. This compound is provided For Research Use Only and is intended for laboratory studies; it is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this compound to probe new chemical spaces and advance the development of new therapeutic agents.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H15NO2/c15-11-5-2-1-4-9(11)10-8-14-12(16)13(10)6-3-7-13/h1-2,4-5,10,15H,3,6-8H2,(H,14,16)

InChI Key

XBJDXXMUGJHRQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

A representative synthesis involves the following key steps:

  • Starting Material: tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.
  • Reagents: 2-chloro-6-(trifluoromethyl)isonicotinonitrile, cesium carbonate as base.
  • Solvent: N,N-dimethylformamide.
  • Temperature and Time: Room temperature (approximately 20 °C) for 16 hours.

The reaction proceeds through nucleophilic substitution where the hydroxy group on the azaspiro compound attacks the chloro-substituted aromatic ring, introducing the 2-hydroxyphenyl moiety onto the spiro scaffold.

Workup and Purification

  • The reaction mixture is partitioned sequentially between water, brine, aqueous 1M hydrochloric acid, and ethyl acetate.
  • The organic layer is separated and the aqueous layer re-extracted with ethyl acetate.
  • Combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using a gradient of 0-40% ethyl acetate in hexanes.

Yield and Characterization

  • The isolated yield of the product is approximately 63%.
  • The product is obtained as a yellow oil.
  • Characterization by proton nuclear magnetic resonance (1H NMR) shows characteristic multiplets and singlets consistent with the structure.
  • Liquid chromatography-mass spectrometry (LCMS) confirms the molecular ion peak corresponding to the expected molecular weight minus the tert-butyl group.
Parameter Details
Starting material tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (950 mg, 4.18 mmol)
Reagents 2-chloro-6-(trifluoromethyl)isonicotinonitrile (1.03 g, 4.99 mmol), Cs2CO3 (2.73 g, 8.4 mmol)
Solvent N,N-dimethylformamide (22 mL)
Reaction conditions Stirring at 20 °C for 16 hours
Yield 63% (1.04 g product)
Purification Silica gel chromatography (0-40% EtOAc/hexanes)
Characterization 1H NMR (300 MHz, DMSO-d6), LCMS

This method is documented in a commercial chemical supplier’s synthesis path but aligns with standard synthetic organic techniques for spiro compounds.

Alternative Synthetic Approaches and Supporting Research

Annulation Strategies

  • A published synthetic study on 2-azaspiro[3.4]octane frameworks describes three annulation routes, highlighting the flexibility of ring construction either by forming the cyclopentane or the azetidine ring.
  • These methods utilize readily available starting materials and conventional transformations, minimizing chromatographic steps, which could be adapted to synthesize the 5-one derivative with appropriate oxidation steps.

Functionalization via Amidation and Substitution

  • Amidation of amines with corresponding acids using coupling reagents such as EDCI and HOBt is a common strategy to introduce functional groups on the azaspiro scaffold.
  • Chiral separation techniques such as preparative chiral supercritical fluid chromatography (SFC) have been employed to isolate enantiomerically pure spiro compounds, which could be relevant for derivatives of this compound.

Iodocyclization and Halogenation Methods

  • Iodocyclization protocols have been reported for related spiro systems to introduce halogen substituents, which can then be substituted or functionalized further to install hydroxyaryl groups.
  • These methods involve the use of lithium diisopropylamide (LDA), lithium aluminum hydride (LiAlH4), and other organometallic reagents for ring construction and functionalization.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Nucleophilic substitution tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, 2-chloro-6-(trifluoromethyl)isonicotinonitrile, Cs2CO3, DMF, 20 °C, 16 h 63 Straightforward, moderate yield Requires chromatographic purification
Annulation (cyclopentane) Cyclization of cyclopentane precursors Variable Minimal purification, scalable May require multi-step synthesis
Amidation with acid coupling Amine + acid, EDCI/HOBt, chiral SFC separation Variable Allows chiral purity, functional diversity More steps, specialized equipment
Iodocyclization and halogenation LDA, LiAlH4, organometallic reagents 70-85 High yields, versatile intermediates Requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable leaving groups.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(2-Hydroxyphenyl)-6-azaspiro[3

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides structural rigidity and stability.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Hydroxyphenyl C₁₃H₁₅NO₂ 217.27 (calculated) Potential pharmacological activity due to H-bonding and aromatic interactions.
8-(Hydroxyamino)-6-azaspiro[3.4]octan-7-one (6e) Hydroxyamino C₇H₁₀N₂O₂ 154.17 High-yield synthesis (92%); used as a precursor for functionalized pyrrolidones.
6-Azaspiro[3.4]octan-5-one None (parent structure) C₇H₁₁NO 129.17 Common building block; ≥98% purity; foundational for spirocyclic derivatives.
8-(4-Chlorophenyl)-6-azaspiro[3.4]octane 4-Chlorophenyl C₁₃H₁₆ClN 221.73 Halogenated analog; potential use in materials science or as a lipophilic intermediate.
8-Amino-6-azaspiro[3.4]octan-5-one Amino C₇H₁₂N₂O 140.19 Amino group enhances solubility; intermediate for bioactive molecules.
7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one Bromomethyl C₈H₁₂BrNO 218.09 Reactive site for further functionalization (e.g., nucleophilic substitution).

Key Observations

  • Halogenated analogs (e.g., 4-chlorophenyl) exhibit enhanced lipophilicity, favoring membrane permeability but reducing aqueous solubility . Amino and hydroxyamino derivatives show improved solubility and versatility in synthetic pathways, as demonstrated by the 92% yield of compound 6e .
  • Synthesis :

    • The parent structure (6-azaspiro[3.4]octan-5-one) is commercially available at high purity (≥98%), facilitating derivative synthesis .
    • Functionalization at the 8-position often involves coupling reactions or substitutions, as seen in the synthesis of 6e using hydroxylamine hydrochloride and sodium acetate .
  • Applications: Hydroxyphenyl and amino derivatives are prioritized in medicinal chemistry for their interaction capabilities with biological targets . Halogenated and bromomethyl analogs serve as intermediates in materials science or further chemical modifications .

Biological Activity

8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is a unique spiro compound characterized by its distinctive spirocyclic structure, which consists of two interconnected rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula for this compound is C13H15NO, with a molecular weight of approximately 215.27 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

  • Hydroxyphenyl Group : This group is known to influence the compound's reactivity and interactions with biological targets.
  • Spirocyclic Framework : The spiro structure contributes to the compound's unique properties and potential therapeutic applications.
PropertyValue
Molecular FormulaC13H15NO
Molecular Weight215.27 g/mol
IUPAC NameThis compound

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities, including enzyme inhibition and receptor interaction.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in various biochemical pathways. For instance, it has been suggested that it could interact with enzymes related to pain pathways, potentially offering therapeutic benefits for conditions such as chronic pain and neuropathic disorders .

Receptor Interaction

The compound's hydroxyphenyl group may facilitate interactions with cellular receptors, leading to observable biological effects. Such interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications .

Case Studies and Research Findings

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar spiro compounds:

Compound NameMolecular FormulaKey Features
8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-oneC13H15NOContains a para-hydroxyphenyl group; differing reactivity compared to ortho variant.
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-oneC13H15NOFeatures a meta-hydroxyphenyl group; variations affect reactivity and interactions.
2,6-Diazaspiro[3.4]octan-7-oneC10H14N2OLacks hydroxy groups; serves as a reference for comparing structural effects on activity.

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